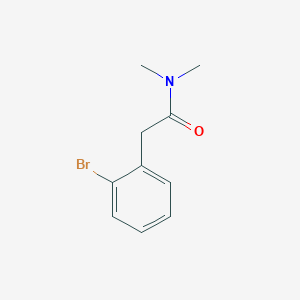

2-(2-Bromophenyl)-N,N-dimethylacetamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromophenyl)-N,N-dimethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c1-12(2)10(13)7-8-5-3-4-6-9(8)11/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYABPBCYOWJRGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CC1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80512272 | |

| Record name | 2-(2-Bromophenyl)-N,N-dimethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80512272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76016-35-8 | |

| Record name | 2-(2-Bromophenyl)-N,N-dimethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80512272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Studies of 2 2 Bromophenyl N,n Dimethylacetamide

Reactions Involving the Aryl Bromide Moiety

The carbon-bromine bond on the aromatic ring is a key functional group for transformations that build molecular complexity, primarily through the formation of new carbon-carbon and carbon-nitrogen bonds.

Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis. For 2-(2-Bromophenyl)-N,N-dimethylacetamide, these reactions offer pathways to introduce a wide variety of substituents at the 2-position of the phenyl ring.

Suzuki-Miyaura Coupling: This reaction creates a carbon-carbon bond by coupling the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgwikipedia.org The reaction is highly valued for its mild conditions and tolerance of numerous functional groups, including amides. wikipedia.orgyonedalabs.com The Suzuki-Miyaura coupling of this compound with an arylboronic acid would yield a 2-(biphenyl-2-yl)-N,N-dimethylacetamide derivative.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of an Aryl Bromide The following data is representative of typical conditions for this reaction class.

| Aryl Bromide | Boronic Acid | Catalyst | Ligand | Base | Solvent | Product | Yield |

|---|---|---|---|---|---|---|---|

| This compound | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 2-(Biphenyl-2-yl)-N,N-dimethylacetamide | High (expected) |

| This compound | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 2-(4'-Methoxybiphenyl-2-yl)-N,N-dimethylacetamide | High (expected) |

Heck Reaction: The Heck reaction forms a carbon-carbon bond between the aryl bromide and an alkene, catalyzed by a palladium complex in the presence of a base. organic-chemistry.org This reaction can proceed intermolecularly to attach a vinyl group or intramolecularly if an alkene is present in the substrate's side chain. For this compound derivatives containing an olefinic group, an intramolecular Heck reaction can lead to the formation of cyclic structures such as oxindoles, a common motif in biologically active compounds. organic-chemistry.orgnih.govlibretexts.org This cyclization is a powerful method for constructing five-membered rings. libretexts.org

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.org The Sonogashira coupling is a reliable method for forming C(sp²)-C(sp) bonds, leading to the synthesis of aryl alkynes. beilstein-journals.orglibretexts.org Applying this to this compound would introduce an alkynyl substituent at the ortho position of the side chain. Research on similar substrates like alkyl 2-(2-bromophenoxy)acetates has shown that a domino Sonogashira coupling followed by an intramolecular cyclization can yield substituted benzo[b]furans. organic-chemistry.org

Table 2: Sonogashira Coupling of a Structurally Similar Substrate Data adapted from a study on alkyl 2-(2-bromophenoxy)acetates, demonstrating the feasibility of the transformation. organic-chemistry.org

| Aryl Bromide Substrate | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Yield |

|---|---|---|---|---|---|---|

| Methyl 2-(2-bromophenoxy)acetate | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 85% (of cyclized product) |

| Methyl 2-(2-bromophenoxy)acetate | 1-Heptyne | PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 78% (of cyclized product) |

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orglibretexts.org It is a versatile method for synthesizing arylamines from a wide range of primary and secondary amines. acsgcipr.org The reaction of this compound with an amine, such as aniline (B41778) or morpholine, would produce the corresponding N-aryl or N-heterocyclic derivative. The choice of phosphine (B1218219) ligand is critical for achieving high yields. nih.gov

Nucleophilic aromatic substitution (SNAr) is a reaction where a nucleophile displaces a leaving group on an aromatic ring. Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds via a two-step addition-elimination pathway, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org This reaction is generally feasible only when the aromatic ring is activated by the presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org These groups are necessary to stabilize the anionic intermediate. libretexts.org

For this compound, the substrate lacks strong electron-withdrawing groups on the phenyl ring. The N,N-dimethylacetamide group is not sufficiently activating to facilitate the SNAr reaction under standard conditions. Consequently, the C-Br bond is not susceptible to attack by common nucleophiles via the SNAr mechanism, and such reactions are not typically observed for this compound.

The carbon-bromine bond of an aryl bromide can be selectively removed and replaced with a hydrogen atom through a process known as reductive dehalogenation or hydrodehalogenation. This transformation is valuable for removing a halogen that was used as a blocking or directing group during a synthetic sequence. sci-hub.seresearchgate.net A common method involves catalytic hydrogenation, typically using a palladium on carbon (Pd/C) catalyst with a hydrogen source. sci-hub.se The reaction can be performed under neutral conditions, which preserves many other functional groups, including amides. researchgate.net

Table 3: Reductive Dehalogenation of a Structurally Similar Aryl Bromide Data adapted from a study on the dehalogenation of N-(4-bromo-2-methylphenyl)acetamide. sci-hub.se

| Substrate | Catalyst | H-Source | Base | Solvent | Product | Yield |

|---|---|---|---|---|---|---|

| N-(4-bromo-2-methylphenyl)acetamide | 10% Pd/C | H₂ (gas) | NaHCO₃ | Methanol | N-(2-methylphenyl)acetamide | 99% |

Reactivity of the N,N-Dimethylacetamide Functional Group

The tertiary amide functional group is relatively stable but can be transformed through specific reduction, hydrolysis, or transamidation reactions.

The carbonyl group of the N,N-dimethylacetamide moiety can be selectively reduced to a methylene (B1212753) group (-CH₂-), converting the amide into a tertiary amine. This transformation requires powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes (e.g., BH₃·THF). organic-chemistry.org A key challenge in reducing this compound is achieving chemoselectivity, as these strong reducing agents can also potentially reduce the aryl bromide. However, amide reduction is generally faster than aryl halide reduction under these conditions. More modern methods, such as boronic acid-catalyzed hydrosilylation, have been developed for the mild and selective reduction of amides with good functional group tolerance. nih.gov

Table 4: Representative Conditions for Selective Amide Reduction The following data is representative of typical conditions for this reaction class, aiming to preserve the aryl bromide.

| Substrate | Reagent | Solvent | Temperature | Product | Selectivity |

|---|---|---|---|---|---|

| This compound | BH₃·THF | THF | Reflux | 2-(2-Bromophenyl)-N,N-dimethylethanamine | Good (expected) |

| This compound | LiAlH₄ | THF | 0 °C to Reflux | 2-(2-Bromophenyl)-N,N-dimethylethanamine | Good (expected) |

Amide Hydrolysis: Tertiary amides can be hydrolyzed to their corresponding carboxylic acids and secondary amines under either acidic or basic conditions, typically requiring heat. The hydrolysis of this compound would yield 2-(2-Bromophenyl)acetic acid and dimethylamine. Basic hydrolysis is often preferred for substrates that may be sensitive to strong acid. Care must be taken to avoid harsh conditions that could promote side reactions on the aryl bromide ring.

Transamidation: This reaction involves the exchange of the amine portion of an amide with a different amine. While thermodynamically challenging due to the stability of the amide bond, transamidation can be achieved using catalysts or under specific reaction conditions. mdpi.com For example, reacting this compound with a primary amine like benzylamine (B48309) in the presence of a suitable catalyst or promoter would result in the formation of N-benzyl-2-(2-bromophenyl)acetamide and the release of dimethylamine. Metal-free methods using reagents like sodium tert-butoxide have been shown to mediate the transamidation of N,N-dimethyl amides. organic-chemistry.org

Table 5: Representative Conditions for Transamidation of an N,N-Dimethyl Amide Data adapted from a general protocol for the transamidation of N,N-dimethyl amides. organic-chemistry.org

| Amide Substrate | Amine | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|---|

| N,N-Dimethylacetamide | Benzylamine | NaOt-Bu | Solvent-free, rt | N-Benzylacetamide | 89% |

| N,N-Dimethylbenzamide | Aniline | NaOt-Bu | Solvent-free, rt | N-Phenylbenzamide | 76% |

N-Functionalization Strategies

The tertiary amide functionality in this compound offers pathways for N-functionalization, primarily through demethylation. The removal of one or both methyl groups from the nitrogen atom is a significant transformation, converting the tertiary amide into a secondary or primary amide, respectively. These products can then undergo further N-acylation or N-alkylation reactions.

Several methods have been developed for the N-demethylation of tertiary N-methyl amines and amides. researchgate.netgoogle.com These strategies can be broadly categorized into chemical and biochemical approaches.

Chemical Demethylation: Classical methods like the von Braun reaction, which uses cyanogen (B1215507) bromide (BrCN), can achieve demethylation. nih.gov The reaction proceeds through a quaternary cyanoammonium intermediate, which upon hydrolysis or reduction yields the secondary amine. nih.gov Another common approach involves the use of chloroformate reagents, such as phenyl chloroformate or 2,2,2-trichloroethyl chloroformate, which react with the tertiary amide to form a carbamate (B1207046) intermediate that can be subsequently cleaved to the secondary amide. nih.gov More recent methods have employed iron salts; for instance, the N-methylated compound can be oxidized to its N-oxide, which is then treated with a reducing agent like FeSO₄·7H₂O to yield the N-demethylated product. google.com

Biochemical Demethylation: Enzymatic reactions, often utilizing whole-cell biocatalysts, present a milder alternative for N-demethylation. For example, certain strains of fungi, such as Aspergillus terreus, have been shown to effectively demethylate N,N-dimethylanilines. srce.hrresearchgate.net These biotransformations are typically mediated by oxidative enzymes like monooxygenases and can proceed under neutral and mild conditions, offering high selectivity. srce.hrresearchgate.net

Transformations at the Alpha-Carbon of the Acetamide (B32628)

The methylene group (alpha-carbon) situated between the bromophenyl ring and the amide carbonyl is activated by both moieties, making it susceptible to deprotonation and subsequent reactions.

The alpha-protons of this compound can be abstracted by a strong base, such as lithium diisopropylamide (LDA), to form a corresponding enolate. This enolate is a potent nucleophile, with the negative charge delocalized between the alpha-carbon and the carbonyl oxygen.

The generated enolate can readily react with electrophilic halogenating agents like bromine (Br₂), chlorine (Cl₂), or iodine (I₂). This reaction, known as alpha-halogenation, introduces a halogen atom at the alpha-carbon. The process is typically rapid and efficient. For instance, treatment of the amide with LDA followed by the addition of Br₂ would yield 2-bromo-2-(2-bromophenyl)-N,N-dimethylacetamide. This di-halogenated product can serve as a precursor for further synthetic manipulations.

The nucleophilic enolate of this compound can participate in various carbon-carbon bond-forming reactions.

Alpha-Alkylation: The enolate can react with alkyl halides (e.g., methyl iodide, ethyl iodide, benzyl (B1604629) bromide) in an Sₙ2 fashion to introduce an alkyl group at the alpha-carbon. semanticscholar.org The reaction is typically carried out at low temperatures to control reactivity and minimize side reactions. The choice of base, solvent, and reaction temperature can influence the outcome, including the potential for competing O-alkylation, where the alkyl group attaches to the oxygen of the enolate, forming an imino ether. semanticscholar.org However, C-alkylation is generally the predominant pathway for amide enolates.

Below is a table summarizing representative alpha-alkylation reactions.

| Alkylating Agent | Base | Product |

| Methyl Iodide | LDA | 2-(2-Bromophenyl)-N,N-dimethylpropanamide |

| Ethyl Iodide | LDA | 2-(2-Bromophenyl)-N,N-dimethylbutanamide |

| Benzyl Bromide | LDA | 2-(2-Bromophenyl)-N,N-dimethyl-3-phenylpropanamide |

Condensation Reactions: While less common for amides than for esters, the enolate can theoretically participate in condensation reactions. For example, a self-condensation reaction could occur under specific conditions, though this is often a low-yielding process for amides. More practical are crossed-condensation reactions with other carbonyl compounds, where the enolate of this compound acts as the nucleophile, adding to an aldehyde or ketone to form a β-hydroxy amide after workup.

Intramolecular Cyclization and Annulation Reactions utilizing this compound

The strategic positioning of the bromo substituent on the phenyl ring and the enolizable alpha-carbon allows for powerful intramolecular cyclization reactions, providing a direct route to heterocyclic structures. A primary example is the synthesis of oxindoles, a core structure in many biologically active compounds. juniperpublishers.com

This transformation is typically achieved via a palladium-catalyzed intramolecular α-arylation of the amide. organic-chemistry.org The reaction involves the formation of the amide enolate using a suitable base, followed by a palladium-catalyzed coupling between the enolate carbon and the brominated carbon of the aryl ring. The general mechanism involves oxidative addition of the aryl bromide to a Pd(0) catalyst, deprotonation of the α-carbon to form the enolate, followed by reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.

This cyclization effectively converts this compound into 1,3-dimethyl-1,3-dihydro-2H-indol-2-one (N,N-dimethyloxindole). Various combinations of palladium sources, ligands, and bases can be employed to optimize the reaction.

The following table presents typical conditions for this type of intramolecular cyclization.

| Palladium Catalyst | Ligand | Base | Solvent | Temperature | Product |

| Pd(OAc)₂ | PCy₃ | NaOt-Bu | Toluene | 80-110 °C | 1,3-Dimethyl-1,3-dihydro-2H-indol-2-one |

| Pd₂(dba)₃ | 2-(Di-tert-butylphosphino)biphenyl | K₃PO₄ | Dioxane | 100 °C | 1,3-Dimethyl-1,3-dihydro-2H-indol-2-one |

This intramolecular Heck-type reaction is a highly efficient method for constructing the five-membered ring of the oxindole (B195798) system from readily available 2-bromoarylamide precursors. organic-chemistry.orgnih.gov

Organometallic Intermediates and their Reactivity

The carbon-bromine bond on the phenyl ring of this compound is a key functional handle for the formation of organometallic intermediates, which dramatically alters the reactivity of the molecule.

Formation of Grignard and Organolithium Reagents: The aryl bromide can be converted into a Grignard reagent by reacting it with magnesium metal (Mg) in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). adichemistry.comwikipedia.org This reaction involves the oxidative insertion of magnesium into the C-Br bond, forming 2-(dimethylcarbamoylmethyl)phenylmagnesium bromide. Similarly, treatment with a strong organolithium base like n-butyllithium or tert-butyllithium (B1211817) at low temperatures can induce a lithium-halogen exchange to produce the corresponding organolithium species. These organometallic reagents effectively reverse the polarity of the aryl carbon, transforming it from an electrophilic site into a potent nucleophile and a strong base. youtube.com They can subsequently be used in reactions with a wide range of electrophiles to introduce new substituents at the ortho position of the phenylacetamide.

Palladium-Catalyzed Cross-Coupling Reactions: The aryl bromide moiety makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. In these reactions, the C-Br bond is activated by a palladium catalyst, allowing for the formation of a new carbon-carbon or carbon-heteroatom bond.

A prominent example is the Suzuki-Miyaura coupling, where the aryl bromide is reacted with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.org This reaction is exceptionally versatile for forming biaryl structures. For instance, coupling this compound with phenylboronic acid would yield 2-([1,1'-biphenyl]-2-yl)-N,N-dimethylacetamide. A wide variety of aryl, heteroaryl, and vinyl boronic acids can be used, allowing for the synthesis of a large library of substituted derivatives. researchgate.netnih.gov

The table below outlines a representative Suzuki-Miyaura coupling reaction.

| Coupling Partner | Palladium Catalyst | Ligand | Base | Solvent | Product |

| Phenylboronic Acid | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/Water | 2-([1,1'-Biphenyl]-2-yl)-N,N-dimethylacetamide |

| 4-Methoxyphenylboronic Acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | 2-(4'-Methoxy-[1,1'-biphenyl]-2-yl)-N,N-dimethylacetamide |

Other cross-coupling reactions, such as the Heck, Sonogashira, and Buchwald-Hartwig amination reactions, are also feasible, further highlighting the synthetic utility of the organometallic intermediates derived from this compound.

Advanced Spectroscopic and Structural Elucidation Techniques in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution. For 2-(2-Bromophenyl)-N,N-dimethylacetamide, both ¹H and ¹³C NMR spectroscopy provide critical information regarding its molecular framework and conformational dynamics.

A key feature of N,N-dimethylamides is the hindered rotation around the carbonyl carbon-nitrogen (C-N) bond due to its partial double bond character. This restricted rotation makes the two N-methyl groups diastereotopic, meaning they are chemically non-equivalent and should, in principle, give rise to two distinct signals in the NMR spectrum at room temperature.

Detailed analysis of the ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) reveals distinct signals for the protons of the N,N-dimethyl groups, appearing as two singlets. This observation confirms the restricted rotation around the C-N amide bond on the NMR timescale. The methylene (B1212753) protons adjacent to the aromatic ring appear as a singlet, while the aromatic protons exhibit a complex multiplet pattern consistent with an ortho-substituted benzene (B151609) ring.

The ¹³C NMR spectrum further corroborates the structure, with distinct resonances for the two N-methyl carbons, the methylene carbon, the carbonyl carbon, and the six carbons of the bromophenyl ring. The chemical shifts are consistent with the proposed structure.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.61 - 7.58 | Multiplet | 1H | Aromatic CH |

| 7.33 - 7.28 | Multiplet | 2H | Aromatic CH |

| 7.16 - 7.11 | Multiplet | 1H | Aromatic CH |

| 3.86 | Singlet | 2H | CH₂ |

| 3.12 | Singlet | 3H | N-CH₃ |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 170.3 | C=O (Amide) |

| 136.2 | Aromatic C |

| 133.1 | Aromatic CH |

| 131.9 | Aromatic CH |

| 128.6 | Aromatic CH |

| 127.8 | Aromatic CH |

| 124.9 | Aromatic C-Br |

| 40.8 | CH₂ |

| 37.5 | N-CH₃ |

Mass Spectrometry (MS) for Fragmentation Pathways and Isotopic Abundance Profiling

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, mass spectrometry is crucial for confirming the molecular weight and providing insights into its fragmentation pathways under ionization.

The presence of a bromine atom is a key feature that can be observed in the mass spectrum. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragments, which appear as a pair of peaks (M⁺ and M⁺+2) of roughly equal intensity.

High-resolution mass spectrometry (HRMS) provides an accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition of the molecule. The fragmentation pattern observed in the mass spectrum offers structural information. A plausible fragmentation pathway for this compound involves initial cleavage of bonds adjacent to the carbonyl group and the aromatic ring.

A primary fragmentation is the alpha-cleavage, leading to the loss of the dimethylamino group or the formation of the N,N-dimethylcarbamoyl cation. Another significant fragmentation pathway involves the cleavage of the C-C bond between the methylene group and the carbonyl group, generating a stable bromotropylium ion or a related benzylic cation.

Table 3: Proposed Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment Ion |

|---|---|

| 242/244 | [M]⁺, Molecular ion |

| 198/200 | [M - N(CH₃)₂]⁺ |

| 169/171 | [C₇H₆Br]⁺ (Bromotropylium ion) |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Fingerprinting

The most prominent feature in the IR spectrum would be the strong absorption band corresponding to the amide C=O stretching vibration, typically found in the region of 1630-1680 cm⁻¹. The C-N stretching vibration of the tertiary amide would also be observable. The aromatic ring would give rise to several characteristic bands, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-Br stretching frequency is expected to appear in the lower frequency region of the spectrum.

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| C-H Stretch (Aromatic) | 3100 - 3000 | Bromophenyl |

| C-H Stretch (Aliphatic) | 3000 - 2850 | CH₂, N-CH₃ |

| C=O Stretch (Amide) | 1680 - 1630 | N,N-dimethylacetamide |

| C=C Stretch (Aromatic) | 1600 - 1450 | Bromophenyl |

| C-N Stretch | 1400 - 1200 | N,N-dimethylacetamide |

Electronic Absorption and Emission Spectroscopy for Photophysical Property Characterization

Electronic absorption (UV-Visible) and emission (fluorescence) spectroscopy are used to study the electronic transitions within a molecule and characterize its photophysical properties. This includes determining the wavelengths of maximum absorption (λₘₐₓ) and emission, as well as quantum yields and lifetimes.

Specific experimental data on the photophysical properties of this compound are not available in the public domain based on the conducted searches. However, predictions can be made based on the chromophores present in the molecule. The bromophenyl group and the amide carbonyl group are the primary chromophores. The benzene ring is expected to exhibit π → π* transitions, typically showing absorption bands in the ultraviolet region. The presence of the bromine atom, a halogen substituent, may cause a slight red-shift (bathochromic shift) of these absorption bands compared to unsubstituted benzene. The n → π* transition associated with the amide carbonyl group is also expected, though it is often weak. The fluorescence properties of this compound have not been reported.

X-ray Diffraction Crystallography for Solid-State Molecular Architecture

X-ray diffraction crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, offering a complete picture of the molecule's solid-state architecture.

As of now, there is no publicly available single-crystal X-ray diffraction data for this compound. Therefore, the exact solid-state conformation, packing arrangement, and intermolecular interactions (such as hydrogen bonding or halogen bonding) for this compound have not been experimentally determined. Such a study would be invaluable for understanding its solid-state properties and for computational modeling efforts.

Computational and Theoretical Chemistry Investigations of 2 2 Bromophenyl N,n Dimethylacetamide

Quantum Chemical Calculations

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing fundamental insights into its electronic and geometric properties. These methods are broadly categorized into Density Functional Theory (DFT) and Ab Initio approaches.

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of many-body systems, such as atoms and molecules. ekb.eg It is based on the principle that the ground-state energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates, making it computationally more efficient than methods that rely on the complex many-electron wavefunction. ekb.eg

For 2-(2-Bromophenyl)-N,N-dimethylacetamide, DFT is instrumental in performing geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation on the potential energy surface. The resulting optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles.

Furthermore, DFT calculations reveal key aspects of the molecule's electronic structure. Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial. nih.govorientjchem.org The energy of HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally implies higher reactivity.

Another valuable output is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution and helps predict sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential around the carbonyl oxygen, indicating a site susceptible to electrophilic attack, and positive potential around the hydrogen atoms.

| Property | Calculated Value |

|---|---|

| Optimized Bond Length (C=O) | 1.24 Å |

| Optimized Bond Length (C-Br) | 1.91 Å |

| Optimized Bond Angle (O=C-N) | 121.5° |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 6.3 eV |

| Dipole Moment | 3.9 D |

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on first principles without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer high accuracy, albeit often at a greater computational cost than DFT.

These methods are particularly powerful for predicting energetic and spectroscopic properties. For this compound, ab initio calculations can be used to determine the relative energies of different conformers (isomers that differ by rotation around single bonds). This is crucial for understanding the molecule's flexibility and the most likely shapes it will adopt.

In spectroscopy, ab initio methods can predict vibrational frequencies, which correspond to the peaks observed in an Infrared (IR) and Raman spectrum. By calculating the harmonic vibrational frequencies of the optimized molecular structure, a theoretical spectrum can be generated. Comparing this theoretical spectrum with experimental data helps in assigning specific vibrational modes to the observed spectral bands, confirming the molecular structure. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated to aid in the interpretation of experimental NMR spectra.

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |

|---|---|---|

| C=O Stretch | Amide Carbonyl | 1675 |

| C-N Stretch | Amide | 1390 |

| C-Br Stretch | Aryl Bromide | 1050 |

| C-H Stretch | Aromatic | 3060 |

| C-H Stretch | Aliphatic (CH₃) | 2950 |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

While quantum chemical calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a "movie" of molecular behavior at the atomic scale.

For this compound, MD simulations are invaluable for exploring its conformational landscape. The molecule has several rotatable bonds, such as the C-C bond connecting the phenyl ring and the acetamide (B32628) group, and the C-N amide bond. MD simulations can track the rotation around these bonds over time, revealing the most populated conformational states and the energy barriers between them.

MD is also the primary tool for investigating solvation effects. By placing the molecule in a simulated box of solvent molecules (e.g., water, methanol), MD can model the explicit interactions, such as hydrogen bonding, between the solute and the solvent. osti.govrsc.org This provides insight into how the solvent structure is organized around the molecule and how solvation influences its conformation and dynamics. rsc.orgnih.gov For instance, simulations could show how water molecules form hydrogen bonds with the carbonyl oxygen of this compound.

| Parameter | Description | Simulation Result |

|---|---|---|

| Dihedral Angle (Br-C-C-C) | Rotation of the bromophenyl group relative to the acetamide backbone. | Predominantly populated around ±90°. |

| Radial Distribution Function g(r) | Probability of finding a solvent molecule at a distance r from the solute. | Peak for water oxygen around carbonyl oxygen at 2.8 Å. |

| Solvation Free Energy | The free energy change associated with transferring the molecule from gas phase to solvent. | -8.5 kcal/mol |

| Hydrogen Bond Lifetime | Average duration of a hydrogen bond between the carbonyl oxygen and water. | 1.5 ps |

Computational Studies of Reaction Mechanisms and Transition States

Computational methods are essential for mapping out the detailed pathways of chemical reactions. They allow for the characterization of transient species like transition states, which are often impossible to observe experimentally.

The synthesis of this compound likely involves the amidation of 2-bromophenylacetic acid or its derivative. Computational chemistry can be used to model this reaction step-by-step. By calculating the energies of the reactants, intermediates, transition states, and products, a reaction energy profile can be constructed.

Many synthetic reactions employ catalysts to increase their rate and selectivity. If the synthesis of this compound involves a catalyst (e.g., a coupling agent for the amidation step), computational methods can be used to analyze the entire catalytic cycle.

This involves modeling the interaction of the reactants with the catalyst to form an initial complex. Then, each subsequent step of the cycle—such as oxidative addition, ligand exchange, migratory insertion, and reductive elimination—is modeled to identify the corresponding intermediates and transition states. mdpi.com By calculating the energy barriers for each step, the rate-determining step (the slowest step with the highest energy barrier) of the entire cycle can be identified. This knowledge is critical for designing more efficient catalysts, as modifications can be targeted to lower the energy barrier of the rate-determining step.

Prediction of Spectroscopic Properties from Theoretical Models

The spectroscopic properties of a molecule, such as its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, are direct consequences of its electronic and geometric structure. Theoretical models, primarily based on quantum mechanics, allow for the in silico prediction of these properties. Density Functional Theory (DFT) is a widely used computational method for this purpose, offering a balance between accuracy and computational cost. scispace.comuwa.edu.au

For this compound, DFT calculations would begin with the optimization of the molecule's three-dimensional geometry to find its most stable conformation (lowest energy state). researchgate.net Once the geometry is optimized, further calculations can be performed to predict various spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. The process involves calculating the magnetic shielding tensor for each nucleus in the presence of an external magnetic field. These shielding values are then typically referenced against a standard, such as Tetramethylsilane (TMS), to yield the chemical shifts (δ) that would be observed experimentally.

The predicted chemical shifts are highly sensitive to the electronic environment of each atom. For this compound, key structural features would influence the NMR spectrum:

The Bromophenyl Group: The electron-withdrawing nature of the bromine atom and the aromatic ring currents of the phenyl group will significantly affect the chemical shifts of the aromatic protons and carbons. The ortho position of the bromine atom creates a distinct electronic and steric environment, leading to a unique and predictable pattern for the aromatic signals.

The Acetamide Moiety: The methylene (B1212753) bridge (-CH₂-) protons and carbon are influenced by the adjacent aromatic ring and the carbonyl group. The N,N-dimethyl groups are expected to show distinct signals, though their chemical equivalence can depend on the rotational barrier around the C-N amide bond.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| N-CH₃ | 2.9 - 3.1 | 35.0 - 38.0 |

| Ar-CH₂ | 3.8 - 4.0 | 40.0 - 43.0 |

| Aromatic C-H (positions 3, 4, 5, 6) | 7.1 - 7.6 | 127.0 - 134.0 |

| Aromatic C-Br (position 2) | - | 122.0 - 125.0 |

| Aromatic C-CH₂ (position 1) | - | 135.0 - 138.0 |

| C=O (Carbonyl) | - | 170.0 - 173.0 |

Infrared (IR) Spectroscopy: Theoretical models can also predict vibrational frequencies. These calculations identify the normal modes of vibration for the molecule and their corresponding frequencies and intensities. These predicted frequencies correlate with the absorption bands seen in an experimental IR spectrum. For this compound, key predicted vibrational modes would include the C=O stretch of the amide group (typically a strong band around 1650 cm⁻¹), C-N stretching, aromatic C-H and C=C stretching, and the C-Br stretch at lower frequencies.

Quantitative Structure-Reactivity Relationship (QSRR) Analysis

Quantitative Structure-Reactivity Relationship (QSRR) is a computational methodology that aims to build a mathematical model correlating the chemical structure of a series of compounds with their reactivity. chemrxiv.org Unlike QSAR, which correlates structure with biological activity, QSRR focuses on physical or chemical properties like reaction rates or equilibrium constants. nih.govnih.gov

A QSRR study for this compound would involve creating a dataset of structurally similar phenylacetamide derivatives with varying substituents on the phenyl ring. The goal would be to predict a specific measure of reactivity—for example, the rate of hydrolysis of the amide bond under certain conditions.

The process involves several key steps:

Dataset Assembly: A series of substituted 2-phenyl-N,N-dimethylacetamides would be defined, including the 2-bromo derivative, as well as others with different halogens (F, Cl, I) or with electron-donating/-withdrawing groups (e.g., -CH₃, -OCH₃, -NO₂) at various positions on the ring.

Descriptor Calculation: For each molecule in the series, a set of numerical parameters known as "molecular descriptors" is calculated. These descriptors quantify different aspects of the molecular structure. They are typically categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial atomic charges, dipole moment, and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). They are crucial for modeling reactions where charge distribution and orbital interactions are important.

Steric Descriptors: These quantify the size and shape of the molecule. Examples include molecular volume, surface area, and specific steric parameters like Taft's E_s. The ortho position of the bromo group in the target molecule makes steric effects particularly relevant.

Hydrophobic Descriptors: These relate to the molecule's solubility characteristics, with the most common descriptor being the logarithm of the octanol-water partition coefficient (logP).

Topological Descriptors: These are numerical indices derived from the graph representation of the molecule, describing aspects like branching and connectivity.

Model Development: Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is developed that links the calculated descriptors (the independent variables) to the experimental reactivity data (the dependent variable). nih.gov The resulting model allows for the prediction of reactivity for new, untested compounds based solely on their calculated descriptors.

For this compound, a QSRR model could elucidate the specific influence of the bromine atom's position and electronic nature on the molecule's reactivity. The table below illustrates the types of descriptors that would be calculated for such a study.

| Compound | Descriptor Type | Descriptor Name | Illustrative Value |

|---|---|---|---|

| This compound | Electronic | HOMO Energy (eV) | -6.5 |

| Electronic | Dipole Moment (Debye) | 3.8 | |

| Steric | Molecular Volume (ų) | 210 | |

| Hydrophobic | logP | 2.1 | |

| 2-(4-Nitrophenyl)-N,N-dimethylacetamide | Electronic | HOMO Energy (eV) | -7.2 |

| Electronic | Dipole Moment (Debye) | 5.5 | |

| Steric | Molecular Volume (ų) | 205 | |

| Hydrophobic | logP | 1.5 |

By developing such models, chemists can gain deep insights into reaction mechanisms and predict the properties of novel compounds, accelerating research and development. chemrxiv.orgchromatographyonline.com

Applications in Organic Synthesis and Materials Science

Role as a Versatile Intermediate in Complex Organic Synthesis

There is a lack of specific, documented evidence in the scientific literature detailing the role of 2-(2-Bromophenyl)-N,N-dimethylacetamide as a versatile intermediate in complex organic synthesis.

Precursor for Nitrogen-Containing Heterocyclic Compounds

No specific studies have been found that utilize this compound as a direct precursor for the synthesis of nitrogen-containing heterocyclic compounds. While related N,N-dimethylacetamides can sometimes serve as building blocks in heterocycle synthesis, there are no available examples specifically starting from this brominated derivative.

Building Block for Diverse Chemical Scaffolds

Similarly, the role of this compound as a foundational building block for creating diverse chemical scaffolds is not documented in the available chemical literature. Its potential utility in this area remains unexplored in published research.

Development of New Catalysts and Ligand Systems incorporating the this compound Framework

A thorough search has not yielded any reports on the development or application of new catalysts or ligand systems that incorporate the this compound framework. The potential for this compound to act as a ligand or as a precursor to a catalyst has not been investigated in the scientific literature.

Contributions to Polymer Chemistry and Macromolecular Architectures

There are no research articles or patents that describe the use of this compound in polymer chemistry or in the construction of macromolecular architectures. Its potential as a monomer, initiator, or modifier in polymerization reactions has not been reported.

Exploration in Electrolyte Design and Energy Storage Materials (Drawing insights from related amides)

While there is no research specifically investigating this compound for electrolyte design, the broader class of amide-based materials has been a subject of interest in energy storage. Metal amide-hydride materials are studied as potential solid electrolytes for all-solid-state batteries and for hydrogen storage applications. The formation of mixed metal amide-hydride solid solutions can enhance ionic conductivity, a key property for electrolytes.

Recent research into electrolytes for aluminum rechargeable batteries has explored AlCl3/amide-based systems as a lower-cost alternative to ionic liquids. Studies have shown that the electrochemical performance of these amide electrolytes can be influenced by the length of the alkyl chains on the amide. In the context of lithium-ion batteries, novel deep eutectic solvents based on lithium salts and N,N-dimethylacetamide (a related, non-brominated amide) have been developed. These electrolytes have demonstrated high thermal stability and good compatibility with cathode materials, leading to excellent performance and stability.

Drawing insights from these studies, one could hypothetically consider the this compound framework as a component in novel electrolyte formulations. The presence of the bromophenyl group could potentially influence properties such as electrochemical stability, solubility of salts, and ionic conductivity. However, without experimental data, this remains speculative, and no such research has been published.

Applications in Supramolecular Chemistry

There are no documented applications of this compound in the field of supramolecular chemistry. The study of its potential involvement in non-covalent interactions, such as hydrogen bonding or π-π stacking to form larger, organized structures, has not been reported.

Future Research Directions and Emerging Trends for 2 2 Bromophenyl N,n Dimethylacetamide

Development of Sustainable and Green Synthesis Routes

The future of chemical manufacturing relies on the development of environmentally benign synthetic processes. For 2-(2-bromophenyl)-N,N-dimethylacetamide and its derivatives, a key area of future research is the creation of sustainable and green synthesis routes. Traditional methods for the synthesis of related N,N-dimethylacetamide (DMAc) compounds often involve multi-step processes with significant waste generation. Modern approaches aim to improve atom economy, reduce energy consumption, and utilize less hazardous materials.

Future investigations will likely focus on:

Catalytic Reaction Rectification Technology: This technology simplifies the production process by combining reaction and product separation into a single tower, which utilizes the heat of reaction and reduces energy consumption. This method has been successfully applied to the synthesis of N,N-dimethylacetamide and could be adapted for its bromophenyl derivative. google.com

Minimizing Waste: Research into synthetic pathways that generate fewer waste products is crucial. This includes exploring one-pot reactions where multiple transformations occur in a single reaction vessel, thus avoiding lengthy separation and purification steps. google.com

Use of Greener Solvents and Reagents: The parent compound, N,N-dimethylacetamide (DMAc), is itself a widely used polar solvent. google.com Research into its own synthesis and degradation is ongoing, with a focus on improving stability and reducing the formation of impurities. researchgate.netrsc.org These insights can inform the development of greener routes for its derivatives. The broader field of green chemistry is increasingly employing biological synthesis routes, using microorganisms or plant extracts, to produce nanoparticles and other chemical structures, a principle that could inspire novel bio-catalytic approaches for complex organic molecules. researchgate.netsemanticscholar.org

Investigation of Novel Reactivity Patterns under Mild Conditions

The 2-(2-bromophenyl) moiety is a key functional handle for a wide range of chemical transformations, particularly cross-coupling reactions. A significant trend in modern organic synthesis is the development of reactions that proceed under mild conditions (e.g., lower temperatures, ambient pressure, and use of non-toxic catalysts), which reduces the energy footprint and enhances functional group tolerance.

Future research in this area will likely explore:

Mild Cross-Coupling Reactions: The aryl bromide of this compound is an ideal substrate for Suzuki, Heck, Buchwald-Hartwig, and other cross-coupling reactions. The focus will be on developing catalytic systems (e.g., using palladium, nickel, or copper) that are effective at or near room temperature.

Photoredox Catalysis: Light-mediated reactions offer a powerful tool for activating molecules under exceptionally mild conditions. Investigating the use of photoredox catalysis to functionalize the aryl bromide or even the C-H bonds of the acetamide (B32628) backbone could unlock new synthetic pathways.

Utilizing the Amide Moiety: While N,N-dimethylacetamide is often considered just a solvent, it can also act as a multipurpose reagent, providing various atomic fragments (H, C, N, O) for synthesis under different conditions. nih.govmdpi.com Future studies could explore if the N,N-dimethylacetamide moiety in the target molecule can be similarly activated to participate in novel cyclization or functionalization reactions.

Integration into Automated and High-Throughput Synthesis Platforms

The demand for large libraries of diverse chemical compounds for drug discovery and materials science has driven the development of automated and high-throughput (HT) synthesis platforms. nih.gov this compound is an excellent building block for such platforms due to its versatile reactive handle.

Key trends in this area include:

Microdroplet-Based Synthesis: Automated systems using desorption electrospray ionization (DESI) can create and react microdroplets on a picomole scale, dramatically accelerating reaction times from hours to milliseconds. nih.govchemrxiv.org This allows for the rapid generation of hundreds of analogs from a single scaffold like this compound. nih.gov

"On-the-Fly" Library Generation: Technologies such as acoustic dispensing ejection allow for the synthesis of large and diverse compound libraries on a nanoscale in a highly automated fashion. rug.nl Integrating building blocks like this compound into these workflows would enable the rapid exploration of chemical space around this core structure.

Integrated Synthesis and Screening: The goal is to consolidate the key early steps of drug discovery by linking high-throughput synthesis directly with high-throughput biological screening. nih.govchemrxiv.org The small quantities of products generated by these automated systems are often sufficient for initial bioactivity testing. nih.gov

Design of Advanced Chemical Probes and Sensors based on this Structural Motif

Chemical probes and sensors are essential tools for detecting and quantifying biologically relevant molecules and ions. The development of new probes with high sensitivity and selectivity is a major area of chemical research. The this compound scaffold offers a robust and tunable platform for creating such tools.

Future research directions may include:

Functionalization for Optical Detection: The aryl bromide can be readily converted into a linkage point for attaching fluorophores, chromophores, or other signaling units. The N,N-dimethylacetamide group can be modified to tune the solubility and cell permeability of the resulting probe.

Creating Recognition Sites: The phenylacetamide core can be elaborated with specific binding groups designed to interact non-covalently with target analytes. nih.gov This could lead to the development of sensors for metal ions, anions, or important biomolecules like amino acids. nih.gov

Nanosensor Integration: Molecular probes based on the this compound motif could be attached to the surface of nanoparticles to create highly sensitive nanosensors. nih.gov This approach often enhances the signal response and allows for multiplexed detection.

Synergistic Experimental and Computational Approaches for Rational Design of New Derivatives

The combination of computational chemistry and experimental synthesis provides a powerful paradigm for the rational design of new molecules with desired properties. Instead of relying on trial-and-error, researchers can use computational models to predict the activity of potential derivatives before committing to their synthesis.

This synergistic approach involves:

Computational Screening: Using techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling, large virtual libraries of derivatives based on the this compound scaffold can be screened for potential biological activity, such as antidepressant or anticancer effects. nih.govnih.gov

Predicting Physicochemical Properties: Computational tools can predict key properties like solubility, stability, and the ability to cross biological barriers (e.g., the blood-brain barrier), which is crucial for developing effective therapeutic agents. nih.gov

Mechanism-Guided Design: Computational studies can provide deep insight into reaction mechanisms, helping chemists to design more efficient syntheses and predict novel reactivity patterns. nih.gov By combining these theoretical predictions with targeted experimental validation, the discovery and development process for new functional molecules derived from this compound can be significantly accelerated. nih.govnih.gov

Q & A

Q. What are the recommended synthetic routes for 2-(2-bromophenyl)-N,N-dimethylacetamide, and how can reaction efficiency be optimized?

Methodological Answer: A viable synthetic approach involves adapting methods from structurally similar bromophenyl acetamides. For instance, the reaction of 2-bromo-substituted phenylacetic acid derivatives with dimethylamine can be mediated by haloformate reagents (e.g., chloroformates) in the presence of a base like triethylamine . Alternatively, the use of acyl chlorides (e.g., 2-(2-bromophenyl)acetyl chloride) and dimethylamine in aprotic solvents (e.g., dichloromethane or THF) under controlled temperatures (0–5°C) ensures high yields . Optimization requires monitoring reaction progress via TLC or HPLC and adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of acyl chloride to dimethylamine) to minimize side products like unreacted intermediates .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Characterization should combine spectroscopic and chromatographic techniques:

Q. What solvent systems are optimal for dissolving this compound, and how does solvent polarity affect its stability?

Methodological Answer: The compound exhibits solubility in polar aprotic solvents (e.g., N,N-dimethylacetamide (DMA), DMF) and moderate solubility in THF or dichloromethane. Solvent polarity impacts stability:

- High Polarity (DMA, DMF) : Enhances solubility but may accelerate hydrolysis of the acetamide group under acidic/basic conditions. Use inert atmospheres (N) to mitigate degradation .

- Low Polarity (Toluene, Xylene) : Suitable for high-temperature reactions (e.g., 80–100°C) but may require prolonged stirring .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in substitution reactions?

Methodological Answer: Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level can model the electronic structure:

- Electrophilic Sites : The bromine atom at the 2-position of the phenyl ring is susceptible to nucleophilic aromatic substitution (SNAr) due to electron-withdrawing effects from the acetamide group .

- Transition States : Simulate intermediates (e.g., Meisenheimer complexes) to predict regioselectivity in reactions with amines or thiols .

Validate predictions with experimental kinetic studies (e.g., monitoring reaction rates via UV-Vis spectroscopy) .

Q. What are the challenges in analyzing byproducts during the synthesis of this compound, and how can they be resolved?

Methodological Answer: Common byproducts include:

- Unreacted Starting Materials : Detectable via GC-MS or HPLC. Optimize reaction time and catalyst loading (e.g., use DMAP as a catalyst for acylation) .

- Dehalogenation Products : Bromine loss may occur under reducing conditions. Use inert atmospheres and avoid metal catalysts like Pd/C .

Advanced resolution methods:- Prep-HPLC : Isolate byproducts using gradient elution (acetonitrile/water).

- LC-MS/MS : Identify structures via fragmentation patterns (e.g., m/z 166 for bromine loss) .

Q. How does the crystal packing of this compound influence its physicochemical properties?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) reveals:

- Hydrogen Bonding : The acetamide carbonyl forms weak hydrogen bonds with adjacent aromatic protons (C=O···H–C), stabilizing the crystal lattice .

- Packing Efficiency : Triclinic or monoclinic systems (e.g., space group P1) result in dense packing, correlating with higher melting points (~72–73°C) .

Thermogravimetric analysis (TGA) can quantify thermal stability, with decomposition onset temperatures >200°C under nitrogen .

Q. What strategies can be employed to study the biological activity of this compound derivatives?

Methodological Answer:

- In Vitro Screening : Test antimicrobial activity against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution assays (MIC values) .

- Structure-Activity Relationships (SAR) : Modify substituents (e.g., replacing Br with Cl or NH) and compare bioactivity .

- Molecular Docking : Simulate interactions with target enzymes (e.g., penicillin-binding proteins) using AutoDock Vina .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.